molecular formula C13H13F3O2 B11722080 1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid

1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid

Cat. No.: B11722080
M. Wt: 258.24 g/mol
InChI Key: HTPNEUMCDKIINN-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid is an organic compound with the molecular formula C13H13F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentanecarboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene, which produces cyclopentanecarboxylic acid. This intermediate can then be further functionalized to introduce the trifluoromethylphenyl group .

Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid is unique due to the presence of both the trifluoromethyl group and the phenyl ring, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H13F3O2

Molecular Weight

258.24 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H13F3O2/c14-13(15,16)10-6-2-1-5-9(10)12(11(17)18)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,17,18)

InChI Key

HTPNEUMCDKIINN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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